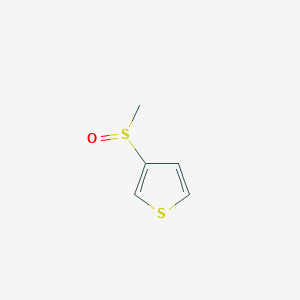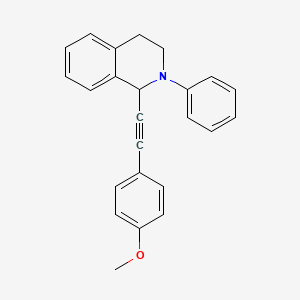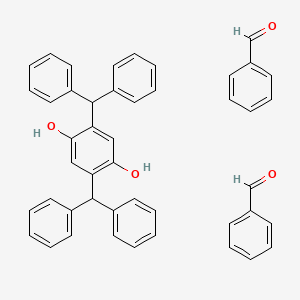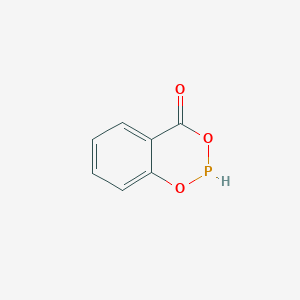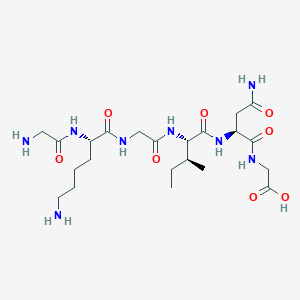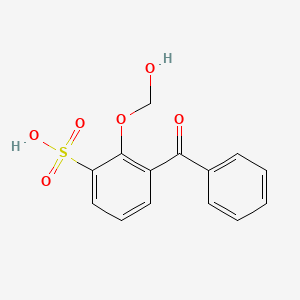![molecular formula C18H19F2NO B12534858 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one CAS No. 861709-19-5](/img/structure/B12534858.png)
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is a chemical compound known for its unique structure and properties. It contains a benzyl group, an ethylamino group, and a difluorophenyl group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-difluorobenzaldehyde with benzylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The benzyl and ethylamino groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The benzyl and ethylamino groups can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 3-[Benzyl(methyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 3-[Benzyl(propyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 3-[Benzyl(ethyl)amino]-1-(2,4-dichlorophenyl)propan-1-one
Uniqueness
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is unique due to the presence of both benzyl and ethylamino groups, which provide a balance of hydrophobic and hydrophilic properties. The difluorophenyl group further enhances its chemical stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
861709-19-5 |
|---|---|
分子式 |
C18H19F2NO |
分子量 |
303.3 g/mol |
IUPAC名 |
3-[benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C18H19F2NO/c1-2-21(13-14-6-4-3-5-7-14)11-10-18(22)16-9-8-15(19)12-17(16)20/h3-9,12H,2,10-11,13H2,1H3 |
InChIキー |
LLZYIGBRGSKKIH-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC(=O)C1=C(C=C(C=C1)F)F)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


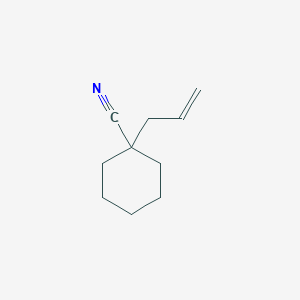
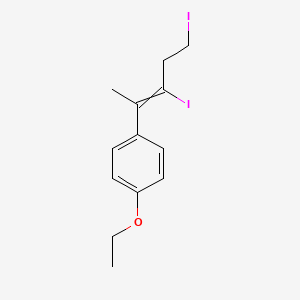
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)
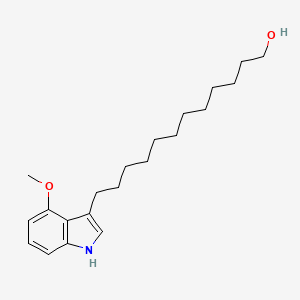
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
